molecular formula C14H14N2 B13878323 4-(Propylamino)-1-naphthonitrile

4-(Propylamino)-1-naphthonitrile

Cat. No.: B13878323
M. Wt: 210.27 g/mol
InChI Key: NHXVWJUXXWAXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(propylamino)naphthalene-1-carbonitrile is an organic compound with the molecular formula C14H14N2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propylamino)naphthalene-1-carbonitrile typically involves the reaction of 4-bromo-1-naphthalenecarbonitrile with propylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the bromine atom with the propylamino group, resulting in the formation of 4-(propylamino)naphthalene-1-carbonitrile.

Industrial Production Methods

While specific industrial production methods for 4-(propylamino)naphthalene-1-carbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis equipment may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(propylamino)naphthalene-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions typically require a catalyst, such as aluminum chloride (AlCl3), and an appropriate electrophile, such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-(propylamino)naphthalene-1-nitrocarbonitrile

    Reduction: 4-(propylamino)naphthalene-1-amine

    Substitution: 4-(propylamino)-2-bromo-1-naphthalenecarbonitrile (for bromination)

Scientific Research Applications

4-(propylamino)naphthalene-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe in fluorescence studies due to its aromatic structure.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 4-(propylamino)naphthalene-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with proteins or nucleic acids through non-covalent interactions, such as hydrogen bonding or π-π stacking. The nitrile group can act as an electrophile, while the amino group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenecarbonitrile: Lacks the propylamino group, making it less versatile in chemical reactions.

    4-Amino-1-naphthalenecarbonitrile: Contains an amino group but lacks the propyl chain, affecting its solubility and reactivity.

    4-(methylamino)naphthalene-1-carbonitrile: Similar structure but with a shorter alkyl chain, influencing its physical and chemical properties.

Uniqueness

4-(propylamino)naphthalene-1-carbonitrile is unique due to the presence of both a propylamino group and a nitrile group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

4-(propylamino)naphthalene-1-carbonitrile

InChI

InChI=1S/C14H14N2/c1-2-9-16-14-8-7-11(10-15)12-5-3-4-6-13(12)14/h3-8,16H,2,9H2,1H3

InChI Key

NHXVWJUXXWAXMR-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=C(C2=CC=CC=C21)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.